2,6-Dichlorotoluene-3,4,5-D3 (D3-2,6-DCT) is a valuable compound in scientific research due to its application as an isotope-labeled internal standard. Internal standards are chemicals added to a sample before analysis in techniques like mass spectrometry (MS). They serve several purposes including correcting for variations in instrument response and matrix effects []. The "D3" portion of the name refers to the presence of three deuterium atoms (isotopes of hydrogen) at positions 3, 4, and 5 of the molecule. These deuterium atoms have the same chemical properties as regular hydrogen but a slightly larger mass. This mass difference allows researchers to easily distinguish the internal standard from the analyte (the target molecule being measured) during MS analysis [].
D3-2,6-DCT can be used as a starting material for the synthesis of isotopically labeled analogues of other molecules. These labeled molecules are then used in various scientific studies, including mechanistic investigations in organic chemistry. By incorporating deuterium atoms into specific positions of a molecule, researchers can track the fate of those atoms during a reaction and gain insights into reaction mechanisms [].
D3-2,6-DCT offers several advantages as an internal standard:
2,6-Dichlorotoluene-3,4,5-D3 is an isotopically labeled derivative of dichlorotoluene, specifically designed for use in analytical chemistry and biological studies. Its chemical formula is C7D3H3Cl2, and it has a molecular weight of 164.047 g/mol. The compound features two chlorine atoms substituted on the benzene ring at the 2 and 6 positions, while the methyl group is located at the 1 position. This unique isotopic labeling with deuterium (D) enhances its utility in tracing studies and spectroscopic applications. The compound typically appears as a colorless liquid with a pungent odor and is nearly insoluble in water but soluble in organic solvents such as chloroform and diethyl ether .
The presence of deuterium in the structure allows for unique insights during nuclear magnetic resonance (NMR) spectroscopy, providing detailed information about molecular interactions and dynamics .
The synthesis of 2,6-Dichlorotoluene-3,4,5-D3 typically involves chlorination reactions of toluene derivatives under controlled conditions. Common methods include:
The isotopic labeling with deuterium can be introduced during the synthesis process by using deuterated reagents or solvents .
2,6-Dichlorotoluene-3,4,5-D3 is primarily utilized in:
These applications leverage its unique properties as a stable isotopically labeled compound .
Interaction studies involving 2,6-Dichlorotoluene-3,4,5-D3 often focus on its behavior in biological systems or environmental settings. These studies may include:
Such studies are crucial for regulatory assessments and environmental monitoring .
Several similar compounds exist within the dichlorotoluene family. Here is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Chlorine Substitution Pattern | Unique Features |
|---|---|---|---|
| 2-Chlorotoluene | C7H7Cl | One chlorine atom | Less toxic; used as an intermediate in synthesis. |
| 4-Chlorotoluene | C7H7Cl | One chlorine atom | More stable; used in dye production. |
| 2,4-Dichlorotoluene | C7H6Cl2 | Two chlorine atoms | Commonly used in pesticides; higher reactivity. |
| 2,5-Dichlorotoluene | C7H6Cl2 | Two chlorine atoms | Used as an intermediate for pharmaceuticals. |
| 3-Chlorotoluene | C7H7Cl | One chlorine atom | Less reactive; used in organic synthesis. |
| 2,3-Dichlorotoluene | C7H6Cl2 | Two chlorine atoms | Used as a solvent; moderate toxicity. |
Compared to these compounds, 2,6-Dichlorotoluene-3,4,5-D3 is unique due to its specific deuterium labeling and dual chlorine substitution pattern at the ortho positions. This configuration affects its chemical behavior and stability compared to others in the dichlorotoluene series .
Deuterium-labeled aromatic compounds, such as 2,6-dichlorotoluene-3,4,5-D3, are molecules where specific hydrogen atoms are replaced with deuterium (D), a stable hydrogen isotope. These compounds retain the chemical properties of their non-deuterated counterparts while offering distinct advantages in research due to deuterium’s nuclear and mass differences. Key applications include:
Aromatic deuteration is particularly valuable due to the stability of C–D bonds, which are 6–10 times stronger than C–H bonds, reducing metabolic degradation rates in pharmaceuticals.
The use of isotopes in chemical research began in 1935 with Schoenheimer and Rittenberg’s pioneering work on deuterated fatty acids. Key milestones include:
Modern methods leverage transition-metal catalysts (e.g., Pd/C, Pt/C) for site-specific deuteration under mild conditions. For example, 2,6-dichlorotoluene-3,4,5-D3 is synthesized via heterogeneous catalysis using D₂O, avoiding hazardous deuterium gas.
Position-specific deuteration in toluene derivatives is critical for:
Table 1: Isotopic Effects in Toluene Derivatives
| Compound | Deuteration Site | Kinetic Isotope Effect (KIE) | Application |
|---|---|---|---|
| Toluene-d3 | Methyl | 2.5–4.0 | Metabolic stability studies |
| 2,6-Dichlorotoluene-3,4,5-D3 | Aromatic | 0.7–1.2 | Mechanistic organic chemistry |
For 2,6-dichlorotoluene-3,4,5-D3, deuteration at the 3,4,5-positions minimizes steric hindrance, making it ideal as an internal standard in chromatography.
Recent advances in deuteration employ palladium and platinum catalysts to achieve high regioselectivity:
Scheme 1: Synthesis of 2,6-Dichlorotoluene-3,4,5-D3
2,6-Dichlorotoluene-3,4,5-D3 exists as a colorless liquid at room temperature with an aromatic odor characteristic of chlorinated toluene derivatives [1]. The compound demonstrates the typical physical characteristics of halogenated aromatic compounds, exhibiting low water solubility due to its hydrophobic nature while maintaining good compatibility with organic solvent systems [1]. The presence of three deuterium atoms at positions 3, 4, and 5 of the benzene ring does not significantly alter the fundamental organoleptic properties compared to the unlabeled parent compound, though subtle differences in physical behavior may be observed due to isotope effects [2].
The liquid state is maintained under standard atmospheric conditions, with the compound showing good stability in its neat form when stored appropriately [1]. The aromatic character is preserved through the deuterium labeling process, maintaining the characteristic odor profile associated with dichlorotoluene derivatives [1].
The molecular weight of 2,6-Dichlorotoluene-3,4,5-D3 is 164.04 g/mol, representing an increase of approximately 3 atomic mass units compared to the unlabeled compound due to the substitution of three hydrogen atoms with deuterium atoms [2] [3]. The exact mass is determined to be 163.0034858 Da with a monoisotopic mass of 163.0034858 Da [2].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H3D3Cl2 | PubChem [2] |
| Molecular Weight | 164.04 g/mol | PubChem [2] |
| Exact Mass | 163.0034858 Da | PubChem [2] |
| Monoisotopic Mass | 163.0034858 Da | PubChem [2] |
| Isotope Atom Count | 3 | PubChem [2] |
The isotopic distribution is characterized by the presence of three deuterium atoms specifically located at positions 3, 4, and 5 of the benzene ring [2]. This selective deuterium incorporation results in a 98 atom % D purity with a minimum 98% chemical purity for commercial preparations [3]. The isotopic labeling provides a mass shift of +3 Da compared to the unlabeled parent compound, which is crucial for analytical applications requiring precise mass differentiation [2].
The melting point of 2,6-Dichlorotoluene-3,4,5-D3 is expected to be in the range of 2.0 to 2.8°C, based on the well-characterized properties of the unlabeled 2,6-dichlorotoluene [4] [5]. The boiling point is anticipated to fall within the range of 196 to 203°C at standard atmospheric pressure [4] [6].
| Property | Value Range | Source |
|---|---|---|
| Melting Point | 2.0 - 2.8°C | ChemicalBook [4], ICSC [5] |
| Boiling Point | 196 - 203°C | ChemicalBook [4], Fisher Scientific [6] |
| Density (25°C) | 1.25 - 1.28 g/mL | ChemicalBook [4], Hosea Chem [7] |
These thermal properties may exhibit slight variations due to deuterium isotope effects, which typically result in small increases in both melting and boiling points compared to the hydrogen-containing analog. The deuterium substitution generally leads to stronger intermolecular interactions and reduced zero-point energy, contributing to enhanced thermal stability [8].
The vapor pressure of 2,6-Dichlorotoluene-3,4,5-D3 is expected to be approximately 34 Pa at 25°C, equivalent to 0.233 to 0.561 mmHg at the same temperature [4] [9]. These values are derived from extensive thermodynamic studies of the unlabeled compound and represent the equilibrium vapor pressure under standard conditions [8].
| Property | Value | Temperature | Source |
|---|---|---|---|
| Vapor Pressure | 34 Pa | 25°C | ChemicalBook [4] |
| Vapor Pressure | 0.233 - 0.561 mmHg | 25°C | ChemSrc [9], ChemicalBook [4] |
| Flash Point | 82°C | - | ChemicalBook [4], Fisher Scientific [6] |
The vapor pressure characteristics indicate that the compound has relatively low volatility at room temperature, making it suitable for applications requiring controlled evaporation rates. The flash point of 82°C indicates that the compound requires elevated temperatures to form combustible vapor-air mixtures [4] [6].
2,6-Dichlorotoluene-3,4,5-D3 demonstrates limited aqueous solubility with a water solubility of 24 mg/L at 20°C [4] [6]. However, the compound exhibits excellent solubility in a wide range of organic solvents, making it highly compatible with organic reaction media and analytical procedures [1].
| Solvent System | Solubility | Source |
|---|---|---|
| Water | 24 mg/L (20°C) | ChemicalBook [4], Fisher Scientific [6] |
| Benzene | Soluble | ChemicalBook [4] |
| Toluene | Soluble | ChemicalBook [4] |
| Alcohol | Soluble | Fisher Scientific [6] |
| Ether | Soluble | Fisher Scientific [6] |
| Acetone | Soluble | Fisher Scientific [6] |
| Chloroform | Readily dissolves | Vulcanchem [1] |
| Dichloromethane | Readily dissolves | Vulcanchem [1] |
| Ethers | Readily dissolves | Vulcanchem [1] |
The compound's hydrophobic nature is reflected in its low water solubility, while its lipophilic character is demonstrated by its ready dissolution in organic solvents such as benzene, toluene, chloroform, dichloromethane, and various ethers [1] [4] [6]. This solubility profile makes the compound particularly suitable for use in organic synthesis, analytical chemistry, and various industrial applications requiring organic-soluble deuterated standards [1].